糠醛二肟

描述

Furildioxime is a chemical compound used for spectrophotometric determination of various ions such as Au (II), Co (II), Cu (II), Ni (II), Pd (II), Re (VII), and U (VI) . It is a mixture of isomers (α-furildioxime:γ-furildioxime = 80:20) and has a molecular weight of 238.20 .

Synthesis Analysis

Furildioxime, a gravimetric and colorimetric reagent for nickel, palladium, platinum, and rhenium, is prepared by the oximation of furil with hydroxyammonium chloride followed by aqueous recrystallization . A new optical chemical sensor was fabricated based on the incorporation of 2,2-furildioxime as a sensitive reagent into the nanopore of a transparent glasslike material through the sol-gel method .

Molecular Structure Analysis

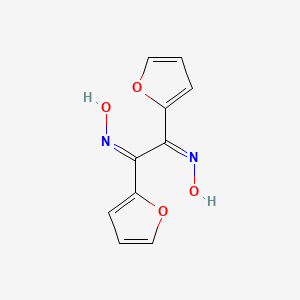

The molecular formula of Furildioxime is C10H8N2O4 . The molecular weight is 220.18 .

Chemical Reactions Analysis

Furildioxime reacts with various ions to form a hydrophobic complex . It has been used as a neutral carrier in Calcium (II)-selective potentiometric sensor, selective electrode used for titration .

Physical And Chemical Properties Analysis

Furildioxime is a mixture of isomers (α-furildioxime:γ-furildioxime = 80:20) and has a molecular weight of 238.20 . It is used for spectrophotometric determination of various ions .

科学研究应用

Optical Chemical Sensors

Furildioxime has been utilized in the development of optical chemical sensors . These sensors are designed to determine the presence of Ni^2+ ions in aqueous solutions . By incorporating Furildioxime into a sol-gel matrix, researchers have created sensors that can detect nickel ions with high sensitivity and selectivity. This application is particularly important for environmental monitoring and industrial processes where nickel detection is crucial.

Flow Injection Spectrophotometry

In analytical chemistry, Furildioxime serves as a complexing agent in flow injection spectrophotometry for the determination of nickel . This method is selective and fast,

作用机制

Target of Action

Furildioxime, also known as α-Furil Dioxime, is primarily a chelating agent for nickel analysis . It forms a complex with nickel ions, making it a useful tool in the detection and analysis of nickel in various samples .

Mode of Action

The interaction of Furildioxime with its target, nickel ions, involves the formation of a hydrophobic complex . This complex is formed when Furildioxime reacts with nickel ions in the sample, allowing for the extraction and subsequent analysis of nickel .

Result of Action

The primary result of Furildioxime’s action is the formation of a hydrophobic complex with nickel ions . This allows for the extraction and analysis of nickel in various samples, providing valuable information about the presence and concentration of nickel .

Action Environment

The efficacy and stability of Furildioxime can be influenced by various environmental factors. For instance, the pH, ligand concentration, type and volume of extraction and dispersive solvents, extraction time, and salt concentration can all impact the efficiency of nickel extraction . Therefore, these factors must be carefully controlled to ensure accurate and reliable results.

属性

IUPAC Name |

(NE)-N-[(2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H/b11-9-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOZTFPIXJBLPK-HWAYABPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C(=N/O)/C(=N\O)/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Furildioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Furildioxime | |

CAS RN |

522-27-0 | |

| Record name | 1,2-Ethanedione, 1,2-di-2-furanyl-, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-2-furylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。